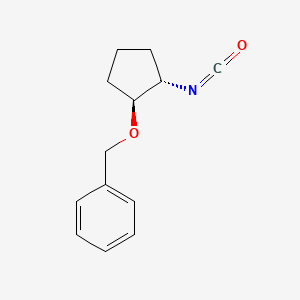![molecular formula C18H17N3O2 B12836945 3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a hydroxyimino group, a methyl group, and a phenyl group attached to a tetrahydroisoquinoline core. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step often involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the corresponding ketone with hydroxylamine hydrochloride under basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime ethers or nitrile oxides.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline core, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitrile oxides, while reduction can yield primary amines.
科学的研究の応用
Chemistry
In organic chemistry, 3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can serve as a lead compound for the development of new drugs targeting various biological pathways. Research has shown its potential as an inhibitor of specific enzymes and receptors, making it a candidate for therapeutic development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other functional materials.
作用機序
The mechanism by which 3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The specific pathways involved can vary, but often include key signaling and metabolic pathways in cells.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, isoquinoline, shares the core structure but lacks the hydroxyimino, methyl, and phenyl groups.
Tetrahydroisoquinoline: This compound is similar but does not have the hydroxyimino group.
Oxime Derivatives: Compounds with similar hydroxyimino groups but different core structures.
Uniqueness
3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one is unique due to its combination of functional groups and the specific arrangement of these groups on the isoquinoline core. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC名 |
8-methyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol |
InChI |
InChI=1S/C18H17N3O2/c1-21-8-7-12-13(11-5-3-2-4-6-11)9-14-16(15(12)10-21)19-18(22)17(14)20-23/h2-6,9,19,22H,7-8,10H2,1H3 |
InChIキー |
NWBHJTDRXOJGKB-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


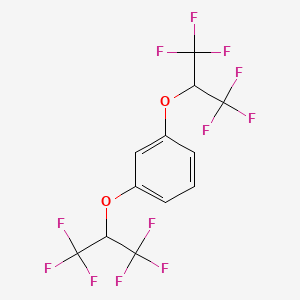
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
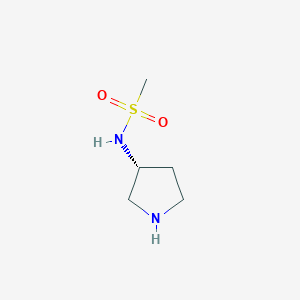
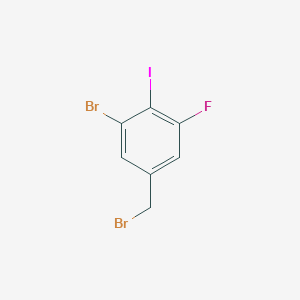
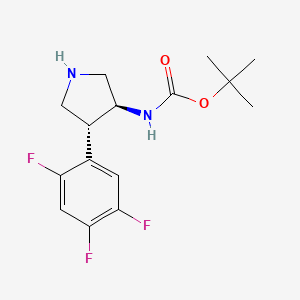
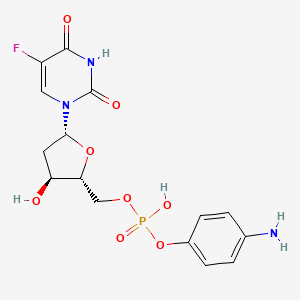
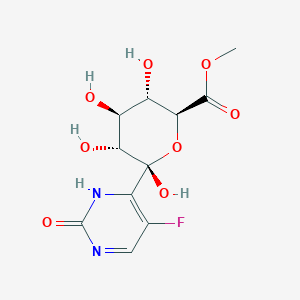
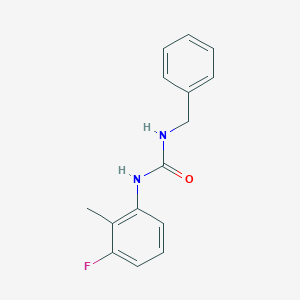
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
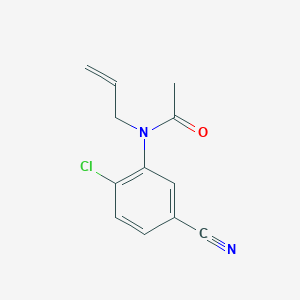
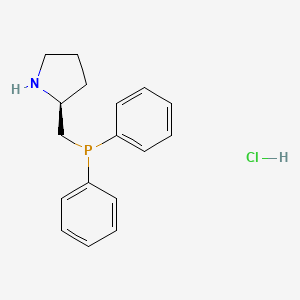
![Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-](/img/structure/B12836953.png)

